Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Overview
Description
Ethyl 2-(trifluoroacetyl)propionate, can be used in various chemical synthesis such as in the preparation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1.
Scientific Research Applications
Synthesis and Biological Activity
Ethyl 4,4,4-trifluoroacetoacetate serves as a starting material in the synthesis of novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives. These compounds exhibit fungicidal and insecticidal activities, highlighting the compound's role in developing agricultural chemicals. For instance, one derivative showed significant fungicidal activity against tomato late blight, while others demonstrated insecticidal activity against the potato leafhopper (Liu, Li, & Zhong, 2004).
Enantiopure Chirons Synthesis
Ethyl-4,4,4-trifluoroacetoacetate (ETFAA) is identified as a powerful building block for synthesizing enantiopure chirons, which are crucial for producing trifluoromethyl-β-amino acids. The process involves new transformations that yield a series of chirons bearing both a trifluoromethyl group and an amino moiety, obtained optically pure through a resolution procedure (Michaut, Metz, Paris, & Plaquevent, 2007).
Enantioselective Hydrogenation
Ethyl 4,4,4-trifluoroacetoacetate is also employed in the enantioselective hydrogenation of trifluoromethyl ketones, leading to the synthesis of various α,α,α-trifluoromethyl alcohols. This method achieved a high enantiomeric excess of up to 90%, demonstrating the compound's utility in producing chiral alcohols (Arx, Mallát, & Baiker, 2000).
Atmospheric Photooxidation
In atmospheric chemistry research, ethyl trifluoroacetate, a related compound, has been studied for its role in the photooxidation process, leading to the formation of fluorocarboxylic acids. This research provides insights into atmospheric reactions and potential environmental impacts of fluoroacetates (Blanco, Bejan, Barnes, Wiesen, & Teruel, 2010).
Low-Temperature Applications in Lithium-Ion Batteries
The suitability of trifluoroacetate (with ethyl trifluoroacetate as a specific example) as a co-solvent in lithium-ion battery electrolytes for low-temperature applications has been explored. This research indicates the importance of carbon-chain length in trifluoroacetates for optimizing electrolyte performance at low temperatures (Lu, Xie, Pan, Chen, & Zheng, 2013).
Mechanism of Action
Target of Action
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, also known as ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, is a chemical compound that is used in various chemical syntheses . The primary targets of this compound are not explicitly mentioned in the available resources. More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It is known that this compound can react under mild conditions to give other compounds . This suggests that this compound may interact with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
This compound is used in the synthesis of enantiopure trifluoromethyl-functionalized products . It is involved in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These pathways suggest that this compound may affect the biochemical pathways related to the synthesis of these compounds.
Result of Action
It is known that this compound can be used in the preparation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel tmem16a/ano1 . This suggests that the action of this compound may result in the inhibition of this channel.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGPBKEZVHOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371911 | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-00-3 | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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